Cas no 844901-18-4 (5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide)

5-Bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a brominated pyridine derivative featuring a 2-methylcyclohexyl carboxamide substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The bromine atom at the 5-position offers a reactive site for further functionalization via cross-coupling reactions, while the carboxamide group enhances solubility and binding interactions. The 2-methylcyclohexyl moiety introduces steric and conformational variability, which may influence selectivity in target binding. Its well-defined structure and synthetic utility make it a valuable building block for developing novel therapeutic agents or chemical probes.
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide structure
844901-18-4 structure
Product name:5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
CAS No:844901-18-4
MF:C13H17N2OBr
MW:297.19088
CID:1824295
PubChem ID:2999090

5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide, 5-bromo-N-(2-methylcyclohexyl)-
    • 5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
    • SMR000068289
    • 5-bromo-n-(2-methylcyclohexyl)nicotinamide
    • AKOS008915547
    • EN300-12930033
    • CHEMBL1343921
    • 844901-18-4
    • SCHEMBL703475
    • WAY-389469
    • HMS2360P05
    • MLS000058626
    • Z27076945
    • BDBM253857
    • US9459250, E62
    • Inchi: InChI=1S/C13H17BrN2O/c1-9-4-2-3-5-12(9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17)
    • InChI Key: CZTDPUIVOZIKRS-UHFFFAOYSA-N
    • SMILES: CC1CCCCC1NC(=O)C2=CC(=CN=C2)Br

Computed Properties

  • Exact Mass: 296.05243g/mol
  • Monoisotopic Mass: 296.05243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42Ų
  • XLogP3: 3.1

5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12930033-100mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
100mg
$364.0 2023-09-30
Enamine
EN300-12930033-0.05g
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4
0.05g
$2755.0 2023-06-06
Enamine
EN300-12930033-250mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
250mg
$381.0 2023-09-30
Enamine
EN300-12930033-500mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
500mg
$397.0 2023-09-30
Enamine
EN300-12930033-1000mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
1000mg
$414.0 2023-09-30
Enamine
EN300-12930033-5000mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
5000mg
$1199.0 2023-09-30
Enamine
EN300-12930033-50mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
50mg
$348.0 2023-09-30
Enamine
EN300-12930033-2500mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
2500mg
$810.0 2023-09-30
Enamine
EN300-12930033-10000mg
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
844901-18-4 90.0%
10000mg
$1778.0 2023-09-30

Additional information on 5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide

5-Bromo-N-(2-Methylcyclohexyl)Pyridine-3-Carboxamide (CAS No. 844901-18-4): A Comprehensive Overview

5-Bromo-N-(2-Methylcyclohexyl)Pyridine-3-Carboxamide, also known by its CAS registry number 844901-18-4, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring, a bromine substituent, and a cyclohexyl group, making it a versatile building block for various chemical reactions and molecular designs.

The synthesis of 5-Bromo-N-(2-Methylcyclohexyl)Pyridine-3-Carboxamide involves a series of intricate chemical transformations, including nucleophilic substitutions, Friedel-Crafts acylation, and amide bond formations. Recent advancements in catalytic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing reaction times while maintaining product quality.

In terms of its properties, this compound exhibits remarkable thermal stability and excellent solubility in organic solvents, making it ideal for use in high-throughput screening assays. Its electronic structure has been extensively studied using computational chemistry techniques, revealing its potential as a candidate for various electronic applications. The presence of the bromine atom at the 5-position of the pyridine ring introduces significant electron-withdrawing effects, which can be exploited in designing novel materials with tailored electronic properties.

The application of 5-Bromo-N-(2-Methylcyclohexyl)Pyridine-3-Carboxamide in drug discovery has garnered considerable attention. Recent studies have demonstrated its potential as a lead compound for developing inhibitors against key enzymes involved in metabolic disorders. For instance, researchers at the University of California have reported that this compound exhibits moderate inhibitory activity against histone deacetylases (HDACs), suggesting its potential role in epigenetic therapy.

Beyond pharmacology, this compound has found applications in the field of materials science. Its ability to form self-assembled monolayers on various substrates has been leveraged to develop advanced sensors and nanoelectronic devices. A team at MIT has successfully utilized this compound to create highly sensitive biosensors capable of detecting trace amounts of environmental pollutants.

Recent breakthroughs in green chemistry have also influenced the synthesis and application of 5-Bromo-N-(2-Methylcyclohexyl)Pyridine-3-Carboxamide. Scientists at the University of Cambridge have developed a sustainable route for its production using biocatalysts, significantly reducing the environmental footprint associated with traditional synthetic methods.

In conclusion, 5-Bromo-N-(2-Methylcyclohexyl)Pyridine-3-Carboxamide (CAS No. 844901-18-4) stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure, coupled with its diverse applications across multiple disciplines, positions it as a key molecule in contemporary scientific research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing both therapeutic development and materials innovation is set to grow even further.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica